molecular formula C9H14ClNO3 B1259165 Levonordefrin hydrochloride CAS No. 61-96-1

Levonordefrin hydrochloride

Cat. No.: B1259165
CAS No.: 61-96-1
M. Wt: 219.66 g/mol
InChI Key: YRJLEOWRVNBAOI-AXHNGXNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Levonordefrin hydrochloride can be synthesized through a series of chemical reactions involving the precursor compound, norepinephrine. The synthesis typically involves the methylation of norepinephrine followed by the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Levonordefrin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of levonordefrin, such as its oxidized or reduced forms, which can have different pharmacological properties .

Scientific Research Applications

Levonordefrin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Levonordefrin hydrochloride exerts its effects by binding to alpha-adrenergic receptors in the nasal mucosa and other tissues. This binding causes vasoconstriction, which reduces blood flow and nasal congestion. The molecular targets involved include alpha-1A, alpha-1B, alpha-1D, and alpha-2 adrenergic receptors .

Properties

CAS No.

61-96-1

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1

InChI Key

YRJLEOWRVNBAOI-AXHNGXNJSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl

10390-18-8
61-96-1

Pictograms

Irritant

Synonyms

3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Levonordefrin hydrochloride
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Levonordefrin hydrochloride
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Levonordefrin hydrochloride

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